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Compound of Interest

Compound Name: 3-ACETYLOXINDOLE

CAS No.: 17266-70-5

Cat. No.: B098130

Get Quote

Executive Summary
3-Acetyloxindole (3-acetyl-1,3-dihydro-2H-indol-2-one) is a privileged scaffold in medicinal

chemistry, serving as a critical intermediate in the synthesis of receptor tyrosine kinase (RTK)

inhibitors. Its structural versatility, driven by keto-enol tautomerism at the C3 position, allows it

to function as a nucleophile in Knoevenagel condensations—a key step in generating

"warhead" motifs for drugs targeting VEGFR, PDGFR, and FGFR pathways. This guide

provides a comprehensive technical profile, validated synthetic protocols, and mechanistic

insights for researchers in drug discovery.
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Parameter Technical Specification

Chemical Name 3-Acetyl-1,3-dihydro-2H-indol-2-one

Common Name 3-Acetyloxindole; 3-Acetyl-2-oxindole

CAS Number 17266-70-5

Molecular Weight 175.19 g/mol

Molecular Formula C₁₀H₉NO₂

Physical State Solid (typically off-white to pale yellow crystals)

Melting Point 208–210 °C (decomposes)

Solubility
Soluble in DMSO, DMF; sparingly soluble in

ethanol; insoluble in water.[1][2][3][4][5]

Structural Dynamics: Keto-Enol Tautomerism
The reactivity of 3-acetyloxindole is defined by the acidity of the C3 proton (

). In solution, it exists in equilibrium between the dicarbonyl keto form and the hydrogen-bond-
stabilized enol form (3-(1-hydroxyethylidene)indolin-2-one). This tautomerism is
thermodynamically driven by the formation of a six-membered intramolecular hydrogen bond
and extended conjugation with the indole ring.

Thermodynamic Driver

Keto Form
(C3-H acidic proton)

Enol Form
(Stabilized by H-bond)

  Tautomerization   Intramolecular H-bond
(Pseudo-cyclic ring)

Click to download full resolution via product page

Figure 1: The keto-enol equilibrium is central to the molecule's reactivity, with the enol form

often predominating in non-polar solvents due to intramolecular hydrogen bonding.
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The Claisen Condensation Route
The most robust method for synthesizing 3-acetyloxindole involves the Claisen condensation

of oxindole (2-indolinone) with an acetate ester (typically ethyl acetate) in the presence of a

strong base. This route is preferred over direct C-acylation with acetyl chloride, which often

leads to mixtures of N-acylated and C-acylated products.

Mechanistic Insight:

Deprotonation: A base (NaOEt or NaH) removes a proton from the C3 position of oxindole,

generating a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of ethyl acetate.

Elimination: Ethoxide is eliminated, forming the beta-dicarbonyl species.

Workup: Acidification is required to protonate the final product, which often precipitates due

to low aqueous solubility.
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Figure 2: Synthetic workflow for the selective C-acylation of oxindole.

Part 3: Reactivity & Medicinal Chemistry
Applications[6]
Kinase Inhibitor Design (The "Warhead" Assembly)
3-Acetyloxindole is a precursor to a class of drugs known as indolinone receptor tyrosine

kinase (RTK) inhibitors. The structural homology to ATP allows the oxindole core to bind in the

hinge region of the kinase domain.

Key Reaction: Knoevenagel Condensation To generate active inhibitors, 3-acetyloxindole (or

its derivatives) undergoes Knoevenagel condensation with aldehydes (e.g., pyrrole-2-

carbaldehyde). The resulting benzylidene or alkylidene double bond extends conjugation,

locking the molecule in a planar conformation essential for fitting into the narrow ATP-binding

pocket.

Target Examples: VEGFR2 (Vascular Endothelial Growth Factor Receptor), PDGFR

(Platelet-Derived Growth Factor Receptor).

Drug Homology: While Sunitinib (Sutent) utilizes a 5-fluoro-oxindole core, the 3-acylated

variants are critical for exploring different binding vectors and solubility profiles [1].

Deacylative Alkylation
Recent methodologies utilize 3-acetyloxindole as a "masked" enolate. In this strategy, the

acetyl group activates the C3 position for alkylation and is subsequently removed (deacylation)

in situ. This allows for the synthesis of sterically hindered 3,3-disubstituted oxindoles, a scaffold

found in numerous alkaloids and spiro-cyclic natural products [2].

Part 4: Validated Experimental Protocol
Protocol: Synthesis of 3-Acetyl-2-oxindole via Claisen
Condensation
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Safety Note: Sodium hydride (NaH) is pyrophoric. Perform all steps involving NaH under an

inert atmosphere (Argon/Nitrogen). Ethyl acetate is flammable.

Reagents:

Oxindole (1.33 g, 10 mmol)

Ethyl Acetate (Dry, used as solvent/reagent, ~20 mL)

Sodium Hydride (60% dispersion in oil, 0.8 g, 20 mmol) OR Sodium Ethoxide (freshly

prepared).

Toluene (optional co-solvent for higher boiling point).

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux

condenser, suspend Sodium Hydride (2 eq) in dry Toluene (or excess Ethyl Acetate) under

Argon.

Addition: Add Oxindole (1 eq) portion-wise at

. Evolution of

gas will occur. Stir for 30 minutes to ensure complete formation of the enolate.

Condensation: Add Ethyl Acetate (excess, or 1.2 eq if using Toluene) dropwise.

Reaction: Heat the mixture to reflux (

) for 4–6 hours. The reaction mixture will typically turn thick and yellow/orange as the sodium
salt of the product forms.

Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting oxindole (

) should disappear.

Workup:

Cool the mixture to room temperature.
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Quench carefully with ice-water.

The aqueous layer (containing the product salt) is separated. If the product is solid, filter

the salt.

Acidification: Acidify the aqueous phase (or suspended salt) with 2M HCl to pH

2. The 3-acetyloxindole will precipitate as a solid.

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Yield: Typical yields range from 65% to 85%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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